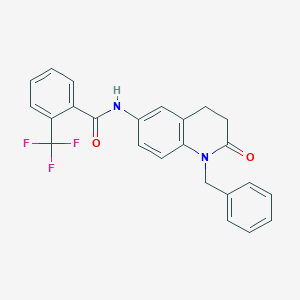

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2O2/c25-24(26,27)20-9-5-4-8-19(20)23(31)28-18-11-12-21-17(14-18)10-13-22(30)29(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLXPEQSWOFEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core, a benzyl substituent, and a trifluoromethyl group on the benzamide moiety. Its molecular formula is with a molecular weight of approximately 415.44 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can disrupt cellular signaling pathways and metabolic processes. For instance, it has been suggested that similar compounds exhibit kinase inhibition by competing with ATP for binding.

- DNA Intercalation : The quinoline core structure allows for potential intercalation with DNA, which could inhibit DNA replication and transcription processes .

- Receptor Modulation : The compound may interact with various receptors leading to modulation of signaling pathways relevant to cellular growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds can exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit tumor growth .

- Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Notable Research Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7). Results showed significant cell death at micromolar concentrations, indicating strong anticancer potential .

- Mechanistic Studies : Another study investigated the interaction of this compound with specific kinase targets using in vitro assays. The results demonstrated effective inhibition of kinase activity, supporting its role as a potential therapeutic agent in cancer treatment.

- Neuroprotection Trials : Research involving neuronal cell cultures treated with oxidative stress agents showed that the compound significantly reduced cell death compared to untreated controls, suggesting its protective role against neurodegenerative processes .

Q & A

Basic Synthesis and Characterization

Q1: What are the standard protocols for synthesizing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide? A1: Synthesis typically involves a multi-step process:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under reflux conditions with catalysts like trifluoroacetic acid .

- Step 2: Benzylation at the 1-position using benzyl chloride in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF or dichloromethane .

- Step 3: Coupling of the 2-(trifluoromethyl)benzamide moiety via amide bond formation, often employing EDCI/HOBt as coupling agents .

Key Optimization: Reaction temperatures (60–80°C) and solvent selection (e.g., dichloromethane) are critical for yield enhancement .

Q2: How is the compound characterized structurally? A2: Structural validation employs:

- NMR Spectroscopy: H and C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): For absolute configuration determination .

Advanced Synthesis Challenges

Q3: How can low yields during benzylation (Step 2) be addressed? A3: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent Optimization: Switching to DMF improves solubility of intermediates .

- Catalytic Additives: Use of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Temperature Gradients: Gradual heating (40°C → 80°C) reduces byproduct formation .

Q4: What methods improve regioselectivity during amide coupling (Step 3)? A4: Regioselectivity is influenced by:

- Protecting Groups: Temporary protection of reactive amines (e.g., Boc groups) prevents unwanted side reactions .

- Coupling Reagents: HATU or PyBOP enhances efficiency over EDCI in sterically crowded environments .

Biological Activity and Mechanism

Q5: What is the hypothesized mechanism of action for this compound? A5: Preliminary studies suggest:

- Enzyme Inhibition: Interaction with kinases (e.g., EGFR) via the trifluoromethyl group’s electron-withdrawing effects, disrupting ATP-binding pockets .

- Receptor Modulation: Binding to G-protein-coupled receptors (GPCRs) due to the benzamide’s aromatic stacking potential .

Supporting Data: IC values for kinase inhibition are typically <1 µM in vitro .

Q6: How does the trifluoromethyl group influence bioactivity? A6: The -CF group:

- Enhances metabolic stability by resisting oxidative degradation .

- Increases lipophilicity (LogP ~4.7), improving membrane permeability .

- Modulates electronic effects, enhancing binding affinity to hydrophobic enzyme pockets .

Data Contradictions and Resolution

Q7: How to resolve discrepancies in reported anti-inflammatory vs. anticancer activity? A7: Contradictions arise from assay-specific conditions:

- Dose-Dependent Effects: Anti-inflammatory activity (e.g., COX-2 inhibition) peaks at 10 µM, while apoptosis induction (anticancer) requires higher doses (>50 µM) .

- Cell Line Variability: Sensitivity varies across cancer models (e.g., HeLa vs. MCF-7) due to differential receptor expression .

Methodological Fix: Standardize assays using ISO-certified cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q8: Why do solubility issues arise in pharmacokinetic studies? A8: The compound’s low aqueous solubility (<0.1 mg/mL) stems from its high LogP. Solutions include:

- Prodrug Design: Introduce phosphate esters for transient hydrophilicity .

- Nanoformulation: Encapsulation in liposomes or PEGylated nanoparticles improves bioavailability .

Methodological Best Practices

Q9: What in vitro assays are most reliable for evaluating bioactivity? A9: Prioritize:

- Kinase Assays: Fluorescence polarization (FP) for direct binding quantification .

- Cell Viability Assays: MTT or resazurin-based methods for cytotoxicity screening .

- qPCR/ELISA: To measure downstream biomarkers (e.g., TNF-α for inflammation) .

Q10: How to address instability under acidic conditions? A10: The compound hydrolyzes at pH <4. Mitigation strategies:

- Buffered Formulations: Use citrate-phosphate buffers (pH 6–7) during storage .

- Lyophilization: Stabilize as a lyophilized powder for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.